molecular formula C5H7ClN2OS B12115517 3-Chloro-4-isopropoxy-[1,2,5]thiadiazole

3-Chloro-4-isopropoxy-[1,2,5]thiadiazole

Cat. No.: B12115517
M. Wt: 178.64 g/mol
InChI Key: AWWWAQNWEDIJBN-UHFFFAOYSA-N
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Description

3-Chloro-4-isopropoxy-[1,2,5]thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of chlorine and isopropoxy groups in the structure of this compound imparts unique chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-isopropoxy-[1,2,5]thiadiazole typically involves the reaction of appropriate thiosemicarbazide derivatives with chlorinating agents. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as microwave-assisted synthesis, can reduce the environmental impact of the production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-isopropoxy-[1,2,5]thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thiadiazole derivatives can be formed.

    Oxidation Products: Oxidized forms of the thiadiazole ring.

    Reduction Products: Reduced forms of the thiadiazole ring.

Scientific Research Applications

3-Chloro-4-isopropoxy-[1,2,5]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-isopropoxy-[1,2,5]thiadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their DNA synthesis . The compound’s structure allows it to bind to specific enzymes or receptors, disrupting their normal function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-isopropoxy-[1,2,5]thiadiazole is unique due to the presence of both chlorine and isopropoxy groups, which impart distinct chemical reactivity and biological activity. Compared to other thiadiazole derivatives, it may exhibit enhanced antimicrobial properties and different reactivity patterns in substitution reactions.

Properties

Molecular Formula

C5H7ClN2OS

Molecular Weight

178.64 g/mol

IUPAC Name

3-chloro-4-propan-2-yloxy-1,2,5-thiadiazole

InChI

InChI=1S/C5H7ClN2OS/c1-3(2)9-5-4(6)7-10-8-5/h3H,1-2H3

InChI Key

AWWWAQNWEDIJBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NSN=C1Cl

Origin of Product

United States

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